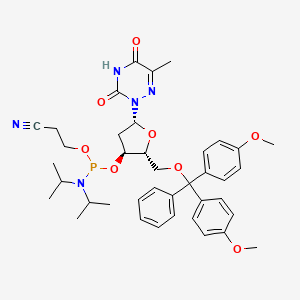
6-Azathymidine CEP
Overview
Description
6-Azathymidine is a nucleoside analogue where the thymine base is replaced by a 1,2,4-triazine ring. This modification results in unique chemical and biological properties, making it a compound of interest in medicinal chemistry and antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azathymidine typically involves the transdeoxyribosylation of 6-azathymine. This process can be carried out using a bacterial subcellular system, where the 6-azathymine is converted to 6-Azathymidine . Another method involves the chemical synthesis of 6-azathymidine from 6-azathymine through a series of steps including protection, glycosylation, and deprotection .
Industrial Production Methods
Industrial production of 6-Azathymidine may involve microbial fermentation processes, similar to those used for other nucleoside analogues. This method leverages the efficiency of microbial systems to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
6-Azathymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the sugar moiety.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of 6-Azathymidine, such as thionucleosides and other modified nucleosides .
Scientific Research Applications
6-Azathymidine has several scientific research applications:
Antiviral Research: It has shown activity against herpes simplex virus type 1 and type 2, varicella-zoster virus, and vaccinia virus.
Medicinal Chemistry: It is used in the development of antiviral drugs and as a tool for studying nucleoside metabolism.
Biological Studies: The compound is used to investigate the mechanisms of nucleoside analogues in biological systems.
Mechanism of Action
6-Azathymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The compound does not rely on viral thymidine kinase for activation, suggesting an alternative metabolic activation pathway .
Comparison with Similar Compounds
Similar Compounds
6-Azauridine: Another azapyrimidine nucleoside with antiviral properties.
5-Azacytidine: A nucleoside analogue used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
Uniqueness
6-Azathymidine is unique due to its ability to retain antiviral activity against thymidine kinase-deficient strains of viruses, unlike other nucleoside analogues that lose activity in such conditions .
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJHIQBYUAHGJD-QMTPQUJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)
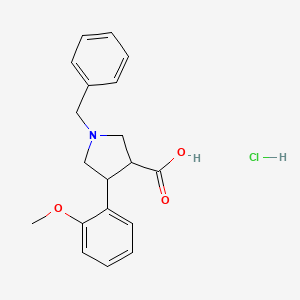
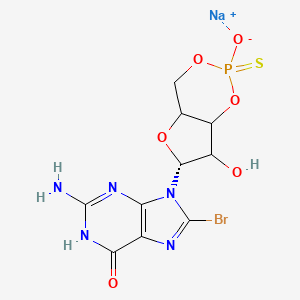
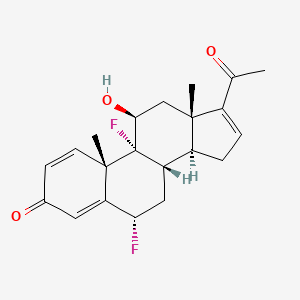
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
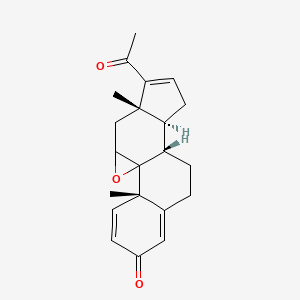
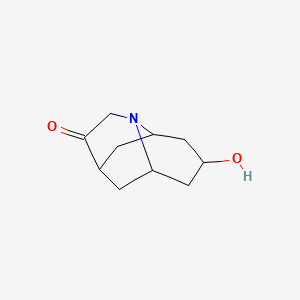

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
